2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and is further functionalized with a chlorophenyl group, a trifluoromethylphenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Thioacetamide functionalization: The thioacetamide moiety is introduced through a thiolation reaction, where a suitable thiol reacts with an acetamide derivative.
Attachment of the trifluoromethylphenyl group: This is typically done via a coupling reaction, such as a Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The chlorophenyl and trifluoromethylphenyl groups enhance its binding affinity and specificity, while the thioacetamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness
The unique combination of the chlorophenyl, trifluoromethylphenyl, and thioacetamide groups in 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide imparts distinct chemical and biological properties. This compound exhibits enhanced binding affinity and specificity for certain molecular targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-4-6-15(7-5-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVJJTQKQAKHTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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